molecular formula C11H15NO2 B7515260 N-(3-ethylphenyl)-2-methoxyacetamide

N-(3-ethylphenyl)-2-methoxyacetamide

Cat. No. B7515260
M. Wt: 193.24 g/mol
InChI Key: WRLKQRLHVCQQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-2-methoxyacetamide, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation. It was first synthesized in the 1970s and has been used in various pharmaceutical products since then. In

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-methoxyacetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, N-(3-ethylphenyl)-2-methoxyacetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-methoxyacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the production of reactive oxygen species (ROS) and to have antioxidant properties. These effects make it useful for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-ethylphenyl)-2-methoxyacetamide in lab experiments is its anti-inflammatory and analgesic properties, which make it useful for studying the mechanisms of inflammation and pain. However, one limitation is that it may have off-target effects on other enzymes and pathways, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(3-ethylphenyl)-2-methoxyacetamide in scientific research. One direction is the development of more selective COX inhibitors that target specific isoforms of the enzyme. Another direction is the investigation of the antioxidant properties of N-(3-ethylphenyl)-2-methoxyacetamide and its potential use in the treatment of oxidative stress-related disorders. Additionally, the use of N-(3-ethylphenyl)-2-methoxyacetamide in combination with other drugs for the treatment of inflammatory disorders should be explored.

Synthesis Methods

The synthesis of N-(3-ethylphenyl)-2-methoxyacetamide involves the reaction of 3-ethylphenol with methoxyacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(3-ethylphenyl)-2-methoxyacetamide has been used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. This makes it useful for the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders.

properties

IUPAC Name

N-(3-ethylphenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-9-5-4-6-10(7-9)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLKQRLHVCQQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-methoxyacetamide

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